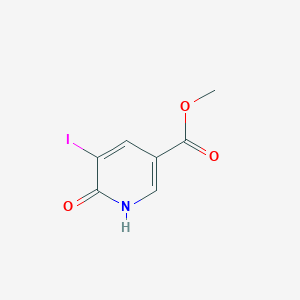

5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic

科学研究应用

抗癌特性

- 一些苯并噻吩衍生物,如 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯,已显示出作为抗癌剂的潜力。研究表明,这些化合物对各种癌细胞系具有显着的细胞毒性作用,包括乳腺腺癌、非小细胞肺癌、中枢神经系统癌和正常人成纤维细胞,表明它们作为抗增殖剂的潜力 (Mohareb 等人,2016 年)。

合成和表征

- 苯并噻吩衍生物(如 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯)的合成和表征已得到深入探索,为开发更有效的药物提供了基础知识 (Campaigne 和 Abe,1975 年)。

白血病治疗

- 类似于 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯的 1-苯并噻吩衍生物已对其在白血病治疗中的有效性进行了研究。一些化合物已显示出诱导白血病细胞死亡的能力,表明其在化疗中的潜力 (Gowda 等人,2009 年)。

热力学性质

- 结构上与 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯相关的化合物 4-(4-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-甲酸甲酯的热力学性质已在各种有机溶液中进行了研究。这项研究有助于了解此类化合物在不同环境中的溶解度和稳定性 (Ridka 等人,2019 年)。

抗菌和抗真菌活性

- 与 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯密切相关的噻吩-3-甲酰胺衍生物表现出抗菌和抗真菌活性。这表明使用这些化合物开发新的抗菌剂的潜力 (Vasu 等人,2005 年)。

抗炎应用

- 对结构上类似于 5-(4-甲氧基苯基)-1-苯并噻吩-2-甲酸甲酯的 3-羟基噻吩并[2,3-b]吡啶-2-甲酸甲酯的研究表明其潜在的抗炎应用。这些发现有助于开发新的抗炎剂 (Moloney,2001 年)。

作用机制

Target of Action

Similar compounds have been found to target protein kinases such as braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of their target enzymes . This inhibition could result in changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and survival, particularly those involving protein kinases such as braf and vegfr-2 .

Pharmacokinetics

A related compound was found to have certain physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on related biochemical pathways.

属性

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

924869-09-0 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)